molecular formula C17H18N2O2S B2898000 (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine CAS No. 1421586-59-5

(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine

Cat. No. B2898000
CAS RN: 1421586-59-5
M. Wt: 314.4
InChI Key: LVJCGSVOBVLMMN-JLHYYAGUSA-N
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Description

“(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic amine, part of a class of compounds that contain a nitrogen atom in a ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as any other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. These properties could include melting point, boiling point, density, molecular formula, molecular weight, and others .

Scientific Research Applications

Regio- and Stereochemistry in Chemical Reactions

In the study of unusual regio- and stereochemistry, the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene is explored. This research investigates the antiparallel and parallel attack in the reaction, highlighting the regiospecific nature with respect to each starting sulphone. The Z-isomer reacts almost exclusively at the carbon atom α to SO2, while the E-isomer reacts at the β-carbon, albeit in poor yield. The structures of the 2-substituted-4-t-butylcyclohexanones obtained by hydrolysis of the reaction mixtures were established, providing insights into the stereochemical outcomes of such reactions (Fabrissin et al., 1980).

Synthesis and Green Metric Evaluation

Another application involves the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole. This research describes a modified synthesis approach that offers advantages such as N-oxidation of 2,3-lutidine with catalytic quantities of RuCl3 in the presence of oxygen and a one-pot synthesis approach, leading to improved green metrics assessment based on parameters like atom economy, reaction mass efficiency, and E-factor (Gilbile et al., 2017).

High Conductivity Molten Salts

Research into high conductivity molten salts based on the imide ion showcases the use of the bis(trifluoromethanesulfonyl)imide ion in novel salts based on ammonium and pyrrolidinium cations. These salts display reduced melting points compared to analogous halide salts, with some being molten at room temperature. This study underlines the potential of these salts in applications requiring high conductivity and low melting points, offering advancements in the field of ionic liquids (McFarlane et al., 2000).

Safety and Hazards

The safety and hazards associated with “(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine” would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on “(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine” would likely depend on its potential applications. If it shows promise in areas such as pharmaceuticals, materials science, or other fields, further studies could be conducted to optimize its synthesis, understand its properties, and explore its uses .

properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJCGSVOBVLMMN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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